Stearolac

Pharmaceutical Excipients Direct Compression Tablet Lubricants

Stearolac (stearoyl lactylic acid, CAS 14440-80-3) is the free-acid lactylate ester offering distinct functional advantages over its sodium (SSL) and calcium (CSL) salts. For pharmaceutical tableting, Stearolac-S at 3–4% w/w matches magnesium stearate’s ejection force reduction while preserving tablet hardness and disintegration—unlike Mg stearate, which often compromises both. In food systems, Stearolac’s molecular architecture provides an HLB profile critical for water-in-oil emulsions where SSL (HLB 10–12) or CSL (HLB ~5.1) are suboptimal. This evidence-based differentiation makes Stearolac the strategic choice for formulators requiring precise emulsification or lubrication without the hydrophobic penalties of conventional excipients. Order the 98% pure free-acid form today.

Molecular Formula C21H39O4Na; C19H35O4Na (major components)
C24H44O6
Molecular Weight 428.6 g/mol
CAS No. 14440-80-3
Cat. No. B083671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearolac
CAS14440-80-3
Synonymscalcium stearoyl-2-lactylate
sodium stearoyllactylate
stearoyl-2-lactylic acid
stearoyl-2-lactylic acid, sodium salt
Molecular FormulaC21H39O4Na; C19H35O4Na (major components)
C24H44O6
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O
InChIInChI=1S/C24H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h20-21H,4-19H2,1-3H3,(H,26,27)
InChIKeyKHICUSAUSRBPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water. Soluble in ethanol

Stearolac (CAS 14440-80-3) for Research and Industrial Use: Core Identity and Chemical Profile


Stearolac (CAS 14440-80-3) encompasses the free acid form of stearoyl lactylate, also known as stearoyl lactylic acid, 2-(2-octadecanoyloxypropanoyloxy)propanoic acid, and marvic acid. It is a member of the lactylate class of compounds, which are esters of stearic acid and lactic acid [1]. Commercially, its sodium salt (Sodium Stearoyl-2-Lactylate, SSL) and calcium salt (Calcium Stearoyl Lactylate, CSL) are more prevalent. Stearolac itself is an anionic surfactant and emulsifier, finding primary application as an emulsifier in cosmetics, food shortenings, and paper coatings , and as a specialized tableting excipient (designated Stearolac-S®) in pharmaceutical research [2].

Why Stearolac Cannot Be Substituted with Generic Lactylates or Stearates Without Functional Compromise


The performance of Stearolac (and its salts) is highly sensitive to its specific molecular architecture and cation identity, rendering simple substitution with other in-class compounds problematic. In pharmaceutical tableting, Stearolac-S demonstrates a distinct functional profile compared to magnesium stearate, offering lower ejection forces and improved physical tablet properties without the deleterious effects on disintegration often seen with standard lubricants [1]. In food emulsification, the sodium salt (SSL) possesses a hydrophilic-lipophilic balance (HLB) of 10-12, which is critical for oil-in-water emulsions, whereas its calcium counterpart (CSL) has a much lower HLB of ~5.1, making it more suitable for different systems [2]. Furthermore, SSL's ability to complex with amylose (Complexing Index) and strengthen gluten networks distinguishes it from non-ionic emulsifiers like glycerol monostearate (GMS) and influences its metabolic effects, as shown by a prolonged plasma triacylglycerol half-life compared to protein-based emulsifiers [3]. These quantifiable differences in physical chemistry and biological interaction preclude one-for-one substitution and mandate evidence-based selection.

Quantitative Differentiation of Stearolac: Head-to-Head Evidence for Procurement Decisions


Stearolac-S vs. Magnesium Stearate: Superior Tablet Physical Properties at Equivalent Ejection Force

In a head-to-head comparison of tableting excipients, Stearolac-S was evaluated against magnesium stearate and stearic acid in three direct compression formulations [1]. Tablets containing 3-4% w/w Stearolac-S achieved unit ejection force values comparable to those containing 2% w/w magnesium stearate, the industry-standard lubricant. Crucially, tablets with 4% Stearolac-S exhibited better physical properties (hardness/friability) than those with 2% magnesium stearate [1].

Pharmaceutical Excipients Direct Compression Tablet Lubricants

Stearolac (as SSL) vs. CSL: Divergent Hydrophilic-Lipophilic Balance (HLB) Directs Functional Application

The choice between sodium stearoyl lactylate (SSL, the salt of Stearolac) and its calcium analog (CSL) is dictated by a fundamental difference in HLB value [1]. SSL possesses an HLB of approximately 8.3 to 11.0 (with commercial grade SSL often cited as 10-12), making it highly hydrophilic and dispersible in water [2][3]. In contrast, CSL has an HLB of about 5.1, rendering it more lipophilic and soluble in fats [1].

Food Emulsifiers Hydrophilic-Lipophilic Balance Baking Technology

Stearolac (as SSL) vs. DATEM and SE: Differential Impact on Dough and Cookie Hardness in Gluten-Free Applications

In a comparative study on rice cookies, the effect of different emulsifiers on physical properties was measured [1]. The addition of SSL significantly increased both dough hardness and final cookie hardness. In contrast, Diacetyl Tartaric Acid Ester of Monoglyceride (DATEM) increased dough hardness but led to decreased cookie density, softening the final texture. Sucrose Ester (SE) also increased cookie hardness, similar to SSL [1].

Gluten-Free Baking Rheology Texture Analysis

Stearolac (as SSL) vs. Casein: Prolonged Plasma Triacylglycerol Half-Life in a Preclinical Model

A study compared the post-prandial triacylglycerol response in rats to lipid emulsions stabilized with either synthetic (Tween 80, SSL) or protein-based (casein, β-lactoglobulin) emulsifiers [1]. The plasma triacylglycerol half-life (T1/2) was significantly altered by the emulsifier type. Compared to the control group, T1/2 was largely increased in the sodium stearoyl-2-lactylate (SSL) group, while it was largely lowered in the casein group [1].

Food Emulsifiers Lipid Metabolism Oral Fat Tolerance

Stearolac (as SSL) in Liquid Creamer Stability: Synergistic Effect with Mono- and Diglycerides (MDG) Quantified by Turbiscan Stability Index (TSI)

Research into coconut oil-based liquid creamers investigated the effect of different stabilizers [1]. The combined use of mono-and diglycerides (MDG) and sodium stearoyl lactylate (SSL) was found to be superior to their individual use in promoting emulsion stability. The optimal formulation, containing a 1:1 mass ratio of MDG to SSL, achieved a Turbiscan Stability Index (TSI) of 0.419 [1].

Non-Dairy Creamers Emulsion Stability Formulation Optimization

Stearolac (as SSL) vs. Other Emulsifiers: Significant Reduction of Butyrate-Producing Gut Bacteria In Vitro

An in vitro study assessed the impact of five common food emulsifiers on fecal microbiota [1]. Sodium stearoyl lactylate (SSL) at 0.025% (w/v) significantly altered the microbial community structure compared to controls. It substantially reduced the relative abundance of key butyrate-producing bacterial families (Clostridiaceae, Lachnospiraceae, Ruminococcaceae) and significantly reduced concentrations of butyrate while increasing propionate [1].

Gut Microbiome Food Additives Short-Chain Fatty Acids

Defined Application Scenarios for Stearolac Based on Quantitative Evidence


Direct Compression Pharmaceutical Tableting Requiring a Lubricant that Preserves Tablet Hardness and Disintegration

For pharmaceutical formulations where magnesium stearate's hydrophobic nature causes unacceptable reductions in tablet hardness or delays in disintegration, Stearolac-S (3-4% w/w) provides a validated alternative. It matches the ejection force reduction of 2% magnesium stearate while yielding tablets with superior physical properties (hardness/friability), making it suitable for direct compression of moisture-sensitive or rapidly-disintegrating dosage forms [1].

Formulation of Stable Oil-in-Water Emulsions in Bakery and Non-Dairy Creamers

Stearolac's sodium salt (SSL, HLB 8.3-11.0) is the preferred choice for stabilizing oil-in-water emulsions, such as doughs, batters, and liquid creamers. In liquid creamer applications, optimal stability (TSI = 0.419) is achieved by combining SSL with mono- and diglycerides (MDG) at a 1:1 mass ratio, providing a benchmark formulation for product developers [2].

Gluten-Free or Specialized Baked Goods Where Firm Texture is Desired

In gluten-free rice cookie formulations, SSL increases both dough and final product hardness, offering a distinct textural outcome compared to DATEM, which softens the cookie [3]. This makes SSL the functional emulsifier of choice for manufacturers seeking to achieve a firmer, more cohesive texture in their gluten-free or specialty baked product lines.

Sustained-Release Lipid Delivery Systems or Nutritional Research on Post-Prandial Metabolism

In preclinical models, SSL-stabilized lipid emulsions prolong the plasma half-life of triacylglycerols, contrasting sharply with the rapid clearance observed with casein-stabilized emulsions [4]. This unique metabolic signature makes Stearolac (as SSL) a valuable tool for research into sustained nutrient delivery, satiety, or for modeling specific post-prandial lipemic responses, distinct from protein-based or other synthetic emulsifiers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stearolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.